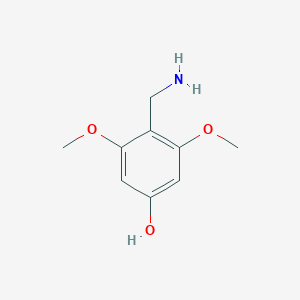

4-(Aminomethyl)-3,5-dimethoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-3,5-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-4,11H,5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGWPVRGCLHGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1CN)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641068 | |

| Record name | 4-(Aminomethyl)-3,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130632-98-3 | |

| Record name | 4-(Aminomethyl)-3,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Advanced Synthetic Strategies for 4-(Aminomethyl)-3,5-dimethoxyphenol and its Key Derivatives

The creation of this compound and its derivatives relies on sophisticated synthetic approaches that allow for precise control over the introduction of functional groups onto the aromatic core.

Direct Functionalization Approaches to Phenolic Rings

Directly modifying the phenolic ring offers an efficient route to the target compound, often involving regioselective reactions that favor substitution at specific positions.

The direct introduction of an aminomethyl group onto the phenolic ring at a position ortho to the hydroxyl group is a key strategy. While specific examples for the direct ortho-aminomethylation of 3,5-dimethoxyphenol (B141022) to yield this compound are not extensively detailed in the provided results, the principles of regioselective C-H functionalization are well-established. Directed metalation, for instance, using organolithium or magnesium reagents, can activate specific C-H bonds for subsequent reaction with an aminomethylating agent. researchgate.netrsc.org The directing group, in this case, the hydroxyl group (or a protected form), would guide the metalation to the ortho position. Subsequent reaction with an electrophilic aminomethyl species, such as an N,O-acetal or an iminium ion, would furnish the desired product. The choice of directing group, base, and reaction conditions is crucial for achieving high regioselectivity.

The Mannich reaction is a classic and versatile method for the aminomethylation of acidic compounds, including phenols. scitepress.orgnih.govnih.gov This three-component condensation reaction involves an active hydrogen compound (the phenol), formaldehyde (B43269), and a primary or secondary amine. scitepress.org The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as the electrophile that attacks the electron-rich aromatic ring of the phenol (B47542). scitepress.orgnih.gov

In the context of synthesizing this compound, 3,5-dimethoxyphenol would serve as the substrate with an active hydrogen. The reaction with formaldehyde and ammonia (B1221849) (or a protected amine) would introduce the aminomethyl group. The substitution pattern is governed by the directing effects of the hydroxyl and methoxy (B1213986) groups on the phenol ring. The hydroxyl group is a strong activating and ortho-, para-directing group. In 3,5-dimethoxyphenol, the position para to the hydroxyl group (C4) is activated, making it a likely site for electrophilic substitution.

The general mechanism of the Mannich reaction involves:

Formation of an iminium ion from the reaction of the amine with formaldehyde.

Electrophilic attack of the iminium ion on the electron-rich phenol ring.

Deprotonation to restore aromaticity and yield the aminomethylated phenol.

A study on the Mannich reaction of eugenol, a structurally related phenol, demonstrated the successful introduction of a dimethylaminomethyl group. scitepress.org While not a direct synthesis of the title compound, it illustrates the applicability of the Mannich reaction for the aminomethylation of substituted phenols.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

| Eugenol | Dimethylamine | Formaldehyde | 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol | scitepress.org |

| 3-Methylbenzofuran | Formaldehyde | Methyl glycinate (B8599266) hydrochloride | Benzofuran-fused piperidines | nih.gov |

| 4-Alkoxy-2-hydroxyacetophenones | Dialkylamine | Formaldehyde | Mixture of 5-aminomethylated and 3-aminomethylated derivatives | nih.gov |

Multi-Step Synthesis from Substituted Dimethoxyphenols

An alternative and often more controlled approach involves the synthesis from pre-functionalized dimethoxyphenol precursors.

The synthesis can commence with 3,5-dimethoxyphenol, a readily available starting material. electronicsandbooks.comnih.gov A common strategy involves the introduction of a functional group at the 4-position that can later be converted to an aminomethyl group. One such method is formylation, which introduces a formyl group (-CHO) onto the ring.

A scalable procedure for the Vilsmeier-Haack formylation of 3,5-dimethoxyphenol has been reported to produce 4-formyl-3,5-dimethoxyphenol in good yield. electronicsandbooks.comnih.gov This reaction typically uses a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). electronicsandbooks.com The resulting 4-formyl-3,5-dimethoxyphenol is a key intermediate that can be further elaborated. electronicsandbooks.comnih.govacs.org

| Starting Material | Reagents | Product | Reference |

| 3,5-Dimethoxyphenol | POCl3, DMF | 4-Formyl-3,5-dimethoxyphenol | electronicsandbooks.comnih.gov |

Once 4-formyl-3,5-dimethoxyphenol is obtained, the formyl group can be converted to an aminomethyl group via reductive amination. nih.govresearchgate.netorganic-chemistry.org This two-step process involves the reaction of the aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity. researchgate.net The reaction is typically carried out in the presence of an amine source, such as ammonium (B1175870) acetate (B1210297) or a primary amine, to furnish the primary aminomethyl group.

A study on a related compound, 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, demonstrated the successful application of reductive amination using a range of primary amines. nih.govresearchgate.net This highlights the feasibility of converting the formyl group in 4-formyl-3,5-dimethoxyphenol to the desired aminomethyl functionality. The choice of amine and reducing agent can be optimized to achieve high yields and purity.

| Precursor | Reaction Type | Product | Reference |

| 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid | Reductive Amination | Corresponding amine | nih.govresearchgate.net |

| Aldehydes/Ketones | Reductive Amination | Primary/Secondary/Tertiary amines | organic-chemistry.org |

Preparation of Essential Precursors and Building Blocks

The construction of the target molecule relies on two primary components: the substituted phenol, 3,5-dimethoxyphenol, and the reagents for the key carbon-carbon and carbon-nitrogen bond-forming reaction, typically a Mannich-type reaction.

3,5-Dimethoxyphenol serves as the fundamental aromatic framework. Several methods have been established for its synthesis, starting from different commercially available materials.

One common and direct approach involves the selective methylation of phloroglucinol (B13840). In this method, phloroglucinol is treated with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base. The reaction conditions can be controlled to favor the formation of the dimethyl ether over the mono- and trimethylated products. For instance, reacting anhydrous phloroglucinol with methanol (B129727) can also yield 3,5-dimethoxyphenol. orgsyn.org

Another well-documented route begins with 3,5-dihydroxybenzoic acid. wikipedia.org This precursor can be synthesized by the disulfonation of benzoic acid, followed by hydrolysis. wikipedia.org The 3,5-dihydroxybenzoic acid is then subjected to methylation, typically using dimethyl sulfate and a base like sodium hydroxide, to convert the phenolic hydroxyl groups to methoxy groups, yielding 3,5-dimethoxybenzoic acid. Subsequent decarboxylation of this acid affords the desired 3,5-dimethoxyphenol.

A third industrial method involves the catalytic conversion of isophorone (B1672270) in the gas phase at high temperatures. google.comgoogle.com This process utilizes catalysts, such as chromium-nickel-steel alloys or rare earth metals on an alumina (B75360) support, to facilitate the rearrangement and aromatization of isophorone to 3,5-dimethylphenol, which is structurally related but distinct from the target precursor. google.comgoogle.comepo.org

Table 1: Comparison of Synthetic Routes to 3,5-Dimethoxyphenol

| Starting Material | Key Reagents | Brief Description |

|---|---|---|

| Phloroglucinol | Dimethyl sulfate, Base or Methanol | Direct partial methylation of the hydroxyl groups of phloroglucinol. orgsyn.org |

| 3,5-Dihydroxybenzoic Acid | Dimethyl sulfate, Base; then Heat/Acid | Methylation of hydroxyl groups followed by decarboxylation of the carboxylic acid. google.com |

| Isophorone | Catalyst (e.g., Cr/Ni steel alloy), High Temperature | Gas-phase catalytic rearrangement and aromatization. google.comgoogle.com |

To introduce the aminomethyl group onto the 3,5-dimethoxyphenol ring, a Mannich-type reaction is often employed. This reaction requires an aldehyde and an amine. For the specific synthesis of this compound, the key step is the aminoalkylation of the phenol at the C4 position. researchgate.net This can be achieved through a three-component reaction involving 3,5-dimethoxyphenol, formaldehyde, and an amine.

Functionalized Aldehyde Synthesis:

While the direct Mannich reaction on 3,5-dimethoxyphenol is possible, an alternative strategy involves first formylating the phenol to produce 4-formyl-3,5-dimethoxyphenol. This aldehyde can then undergo reductive amination to yield the final product. The formylation of the electron-rich 3,5-dimethoxyphenol is typically achieved via electrophilic aromatic substitution.

Other formylation methods for phenols exist, though they can be less efficient or regioselective for this specific substrate. These include:

The Duff reaction , which uses hexamine as the formylating agent in an acidic medium. wikipedia.org It is most effective for highly activated phenols and typically directs formylation to the ortho position of the hydroxyl group. wikipedia.org

The Reimer-Tiemann reaction , which employs chloroform (B151607) in a basic solution to generate dichlorocarbene (B158193) as the electrophile. wikipedia.orgmychemblog.com This reaction also favors ortho-formylation. wikipedia.org

Table 2: Formylation Reactions for Phenol Functionalization

| Reaction Name | Reagents | Typical Product from Phenol |

|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Aryl aldehyde wikipedia.orgerowid.org |

| Duff Reaction | Hexamine, Acid | ortho-Hydroxybenzaldehyde wikipedia.org |

| Reimer-Tiemann Reaction | CHCl₃, Base | ortho-Hydroxybenzaldehyde wikipedia.orgmychemblog.com |

Amine Reagent Synthesis for Mannich-type Reactions:

The Mannich reaction is a three-component condensation that involves a substrate with an active hydrogen (like 3,5-dimethoxyphenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine or ammonia. researchgate.netmychemblog.com The amine is a crucial component that first reacts with the aldehyde to form an electrophilic iminium ion in situ. mychemblog.com This iminium ion is then attacked by the nucleophilic aromatic ring of the phenol to form the aminomethylated product. mychemblog.com

A wide variety of amines can be utilized in the Mannich reaction, and their synthesis is typically straightforward and based on well-established organic chemistry principles. Common examples include:

Ammonia (or its salt, ammonium chloride) to introduce a primary aminomethyl group (-CH₂NH₂).

Primary amines (R-NH₂), such as methylamine (B109427) or ethylamine, to yield secondary aminomethyl products (-CH₂NHR).

Secondary amines (R₂NH), such as dimethylamine, piperidine, or morpholine, to produce tertiary aminomethyl compounds (-CH₂NR₂). wikipedia.org

The choice of amine reagent allows for the direct installation of variously substituted aminomethyl moieties onto the phenolic substrate. wikipedia.org For the synthesis of the title compound, this compound, ammonia would be the amine of choice in a direct Mannich reaction with 3,5-dimethoxyphenol and formaldehyde.

Reaction Mechanisms and Chemical Transformations

Mechanistic Elucidation of Aminomethylation Reactions

The introduction of the aminomethyl group onto the phenolic ring can be achieved through various synthetic strategies, each with its own distinct mechanistic pathway.

A plausible pathway for the formation of aminomethylated phenols involves the generation of a highly reactive intermediate known as an ortho-quinone methide (o-QM). semanticscholar.orgnih.govnih.govresearchgate.netnih.govchemrxiv.orgnih.gov These transient species are readily formed from phenolic precursors, such as phenolic Mannich bases, under thermal or basic conditions. semanticscholar.orgnih.gov The o-QM intermediate is characterized by a conjugated system that renders the exocyclic methylene (B1212753) carbon electrophilic. nih.gov

The formation of the o-QM from a suitable precursor allows for subsequent nucleophilic attack. In the context of forming 4-(Aminomethyl)-3,5-dimethoxyphenol, a theoretical precursor could undergo a process where the aminomethyl group is introduced via the reaction of an o-QM with an appropriate amine. The high reactivity of the o-QM intermediate drives the reaction forward, leading to the formation of the stable aminomethylated phenol (B47542). nih.gov

Direct C-H aminomethylation of phenols represents an atom-economical approach to synthesizing compounds like this compound. This transformation can be facilitated by transition metal catalysts, with copper and chromium complexes showing notable efficacy. nih.govresearchgate.netnih.govnih.govresearchgate.net

Mechanistic studies of copper-catalyzed ortho-aminomethylation suggest the involvement of a radical pathway. nih.govresearchgate.net The proposed mechanism often begins with the formation of a phenoxy radical intermediate. Simultaneously, the amine component can be oxidized to generate an aminomethyl radical. The cross-coupling of these two radical species then leads to the formation of the C-C bond and the desired aminomethylated phenol product. nih.gov

In contrast, chromium-catalyzed ortho-aminomethylation of phenols has been proposed to proceed through an ionic mechanism. nih.gov This pathway may involve the coordination of the chromium catalyst to the phenolic oxygen, enhancing the nucleophilicity of the aromatic ring and facilitating the electrophilic attack of an in situ generated iminium ion.

While this compound itself is not a direct substrate for the Bamberger rearrangement, this classic reaction provides valuable insight into the chemistry of analogous aminophenols. The Bamberger rearrangement is the acid-catalyzed conversion of N-phenylhydroxylamines to 4-aminophenols. wikipedia.orgscribd.comacs.org

The mechanism proceeds through the protonation of the N-phenylhydroxylamine. wikipedia.org Subsequent dehydration leads to the formation of a nitrenium ion intermediate. wikipedia.org This electrophilic species is then attacked by a nucleophile, typically water, at the para position of the aromatic ring. wikipedia.org Subsequent deprotonation and tautomerization yield the final 4-aminophenol product. wiley-vch.de The reaction is known to be intermolecular, as demonstrated by isotopic labeling studies. acs.orgbeilstein-journals.org

Chemical Reactivity of the Aminomethyl Moiety

The aminomethyl group in this compound possesses a rich and varied chemical reactivity, capable of participating in both nucleophilic and electrophilic transformations.

The nitrogen atom of the aminomethyl group has a lone pair of electrons, making it nucleophilic. libretexts.orgchemguide.co.ukyoutube.comorganic-chemistry.org This nucleophilicity allows it to react with a variety of electrophiles. For instance, it can undergo alkylation reactions with alkyl halides, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.ukyoutube.com The primary amine can also react with carbonyl compounds such as aldehydes and ketones to form imines.

Conversely, the aromatic ring of the phenol is activated towards electrophilic substitution by the electron-donating hydroxyl and methoxy (B1213986) groups. byjus.commasterorganicchemistry.comyoutube.comlibretexts.org These groups direct incoming electrophiles to the ortho and para positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com

The aminomethyl group, being a benzylamine (B48309) derivative, can act as a ligand in coordination complexes with various metal ions. nih.govnih.govwikipedia.orgdrugbank.com The nitrogen atom's lone pair can coordinate to a metal center, forming a coordinate covalent bond. The resulting metal complexes can exhibit a range of geometries and coordination numbers depending on the metal ion and other ligands present. scirp.org For example, copper(II) complexes with aminomethyl-functionalized ligands can adopt square-based pyramidal geometries, while chromium(III) and nickel(II) complexes can form hexacoordinated octahedral structures. scirp.org The formation of these complexes can influence the reactivity of the organic ligand and can also impart interesting magnetic and electronic properties to the complex.

Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for chemical modification, allowing for the formation of ethers and esters. These transformations are crucial for altering the compound's physical properties, such as solubility and lipophilicity, and for protecting the hydroxyl group during multi-step syntheses.

O-alkylation of phenols to form ethers is a common and well-established transformation. For this compound, this can be typically achieved under basic conditions. The base, such as sodium hydride or a carbonate, deprotonates the phenolic hydroxyl to form a more nucleophilic phenoxide ion. This intermediate then reacts with an alkylating agent, like an alkyl halide, to yield the corresponding ether.

A notable example of this type of reaction is seen with a closely related precursor, 4-formyl-3,5-dimethoxyphenol. This compound is used to prepare resins for solid-phase synthesis. In these preparations, the sodium salt of the phenol is treated with chloromethylpolystyrene or similar alkyl halides to anchor the molecule to a solid support via an ether linkage. This demonstrates the feasibility of O-alkylation on this substituted phenolic system. The use of cesium carbonate has been reported as an effective base for loading functionalized phenols onto resins, providing reliable and complete alkylation. Common alkylating agents include dimethyl sulfate (B86663) and alkyl halides, which are well-studied for the selective O-alkylation of various phenol precursors. semanticscholar.orgresearchgate.net

Table 1: Examples of O-Alkylation Reactions on Related Phenolic Compounds

| Phenolic Compound | Reagents | Product Type | Significance |

|---|---|---|---|

| 4-Formyl-3,5-dimethoxyphenol | 1. Sodium Hydride (NaH) 2. Chloromethylpolystyrene | Polymer-supported ether | Anchoring for solid-phase synthesis |

| Phenol | Dimethyl Ether (DME), Phosphotungstic acid/γ-Al2O3 catalyst | Anisole (Methoxybenzene) | Synthesis of flavorings, solvents, and perfumes semanticscholar.orgresearchgate.net |

The phenolic hydroxyl group can also undergo O-acylation to form esters. This reaction is typically carried out using an acylating agent such as an acid chloride or an acid anhydride in the presence of a base, like pyridine or triethylamine. The base neutralizes the acidic byproduct (e.g., HCl) and can also act as a catalyst.

Esterification can also be achieved by reacting the phenol directly with a carboxylic acid under dehydrating conditions, often facilitated by a catalyst. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have been shown to be effective for the esterification of carboxylic acids with alcohols, a method that could be adapted for phenolic compounds. researchgate.net These reactions are fundamental in synthetic chemistry for the protection of hydroxyl groups and for the synthesis of compounds with specific biological activities.

Exploring Electrophilic and Nucleophilic Aromatic Substitution on the Dimethoxyphenol Core

The aromatic ring of this compound is highly activated towards electrophilic substitution due to the strong electron-donating effects of the phenolic hydroxyl and the two methoxy groups. Conversely, this high electron density makes nucleophilic aromatic substitution challenging unless specific conditions are met.

The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating, ortho-, para-directing groups. The aminomethyl (-CH₂NH₂) group is generally considered a weak activating group and is also ortho-, para-directing. In the case of this compound, the positions ortho to the hydroxyl group (positions 2 and 6) are the most activated sites for electrophilic attack. The combined directing effects of the hydroxyl and the two meta-positioned methoxy groups strongly favor substitution at these positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic examples of electrophilic aromatic substitution. Research on the related compound, 3,5-dimethoxyphenol (B141022), has shown that it readily undergoes these reactions.

Friedel-Crafts Alkylation: The synthesis of (E)-2-(1,3-diphenylallyl)-3,5-dimethoxyphenol has been achieved by reacting 3,5-dimethoxyphenol with (E)-1,3-diphenylprop-2-en-1-ol in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which acts as both a solvent and a promoter. researchgate.net

Friedel-Crafts Acylation: Ruthenium-catalyzed oxidative C-H acylation of phenols with aldehydes provides a method for producing 2-acylphenol derivatives. nih.gov For 3,5-dimethoxyphenol, coupling with electron-deficient benzaldehydes resulted in higher yields than with electron-releasing ones. nih.gov

Michael Addition: An enantioselective Friedel-Crafts reaction of 3,5-dimethoxyphenol with nitroolefins has been developed, yielding Michael addition products in high yields and with excellent enantioselectivities.

These examples highlight the high nucleophilicity of the dimethoxyphenol core, particularly at the positions ortho to the hydroxyl group. It is expected that this compound would exhibit similar reactivity, with electrophiles attacking the 2- and 6-positions.

Table 2: Examples of Electrophilic Aromatic Substitution on the 3,5-Dimethoxyphenol Core

| Reaction Type | Substrate | Electrophile/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 3,5-Dimethoxyphenol | (E)-1,3-Diphenylprop-2-en-1-ol / HFIP | (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol | researchgate.net |

| Friedel-Crafts Acylation | 3,5-Dimethoxyphenol | Benzaldehydes / Ruthenium catalyst | 2-Acyl-3,5-dimethoxyphenol derivatives | nih.gov |

| Friedel-Crafts/Michael Addition | 3,5-Dimethoxyphenol | Nitroolefins / Quinine-derived thiourea catalyst | Chiral Michael adducts | |

| Annulation | 3,5-Dimethoxyphenol | Nitroallylic acetates | Benzofuran derivatives | ntnu.edu.tw |

Nucleophilic aromatic substitution (SNAar) is generally uncommon for electron-rich aromatic rings like phenols and anisoles. This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org

The aromatic ring of this compound is highly activated by electron-donating groups, which destabilize the anionic intermediate required for the addition-elimination mechanism of SNAar. libretexts.org Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions. For such a reaction to occur, the aromatic ring would need to be modified with potent electron-withdrawing substituents, or the reaction would need to proceed through an alternative mechanism, such as one involving a benzyne intermediate, which would require harsh reaction conditions. Recent studies have also explored concerted nucleophilic aromatic substitutions, which challenge the traditional two-step mechanism, but these are also less likely on such an electron-rich system. nih.gov

Compound Index

| Compound Name | Molecular Formula | Structure |

|---|---|---|

| This compound | C₉H₁₃NO₃ | HO-C₆H₂(OCH₃)₂-CH₂NH₂ |

| 3,5-Dimethoxyphenol | C₈H₁₀O₃ | HO-C₆H₃(OCH₃)₂ |

| 4-Formyl-3,5-dimethoxyphenol | C₉H₁₀O₄ | HO-C₆H₂(OCH₃)₂-CHO |

| Sodium Hydride | NaH | NaH |

| Cesium Carbonate | Cs₂CO₃ | Cs₂CO₃ |

| Dimethyl Sulfate | C₂H₆O₄S | (CH₃)₂SO₄ |

| Pyridine | C₅H₅N | C₅H₅N |

| Triethylamine | C₆H₁₅N | (C₂H₅)₃N |

| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) | C₁₀H₁₇ClN₄O₃ | [C₁₀H₁₇N₄O₃]⁺Cl⁻ |

| (E)-1,3-Diphenylprop-2-en-1-ol | C₁₅H₁₄O | C₆H₅CH=CHCH(OH)C₆H₅ |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | C₃H₂F₆O | (CF₃)₂CHOH |

| Anisole | C₇H₈O | C₆H₅OCH₃ |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 4-(Aminomethyl)-3,5-dimethoxyphenol. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.

While specific experimental ¹H NMR data for this compound is not widely available in published literature, the expected spectral features can be reliably predicted based on the analysis of closely related structures and general principles of NMR spectroscopy. The ¹H NMR spectrum would be characterized by distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the aminomethyl substituent.

The aromatic region would likely display a singlet for the two equivalent protons on the benzene (B151609) ring. The benzylic protons of the aminomethyl group would appear as a singlet, with a chemical shift influenced by the adjacent amino group. The two methoxy groups, being chemically equivalent due to the molecule's symmetry, would produce a single, sharp singlet integrating to six protons. The protons of the primary amine and the phenolic hydroxyl group are expected to appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. Their signals can also be confirmed by D₂O exchange, which would cause them to disappear from the spectrum.

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | ~6.3 - 6.5 | Singlet | 2H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 6H |

| Aminomethyl (-CH₂NH₂) | ~3.7 | Singlet | 2H |

| Phenolic OH | Variable (Broad) | Singlet | 1H |

| Amino (-NH₂) | Variable (Broad) | Singlet | 2H |

Note: The chemical shifts are estimates and can vary based on experimental conditions.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For the symmetric structure of this compound, a total of five distinct signals are anticipated. Predicted ¹³C NMR data suggests specific chemical shifts for the aromatic, methoxy, and aminomethyl carbons.

The carbon atoms of the two equivalent methoxy groups will produce a single signal. The aromatic ring will show three distinct signals: one for the carbon bearing the aminomethyl group, one for the two carbons bearing the methoxy groups, and one for the two unsubstituted aromatic carbons. The carbon of the aminomethyl group will also have a characteristic chemical shift.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-OH | ~147 |

| Aromatic C-OCH₃ | ~150 |

| Aromatic C-H | ~105 |

| Aromatic C-CH₂NH₂ | ~125 |

| Methoxy (-OCH₃) | ~56 |

| Aminomethyl (-CH₂NH₂) | ~45 |

Note: These values are based on computational predictions and may differ from experimental results.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, COSY would primarily be used to confirm the absence of coupling for the singlet signals, reinforcing the structural assignment.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the aromatic proton signal to its corresponding aromatic carbon signal, and another cross-peak linking the aminomethyl protons to their carbon. The methoxy protons would also show a correlation to the methoxy carbon.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H, N-H, C-H, C=C, and C-O bonds.

The presence of the phenolic hydroxyl group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as two sharp to medium bands in the range of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the aminomethyl and methoxy groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to absorptions in the 1450-1600 cm⁻¹ region. The characteristic C-O stretching of the phenol (B47542) and the methoxy groups would be visible as strong bands in the 1000-1300 cm⁻¹ range.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch | 3200 - 3600 | Broad, Medium-Strong |

| Amine N-H | Stretch | 3300 - 3500 | Medium, Two Bands |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| Amine N-H | Bend | 1550 - 1650 | Medium |

| C-O (Aryl Ether) | Stretch | 1200 - 1275 | Strong |

| C-O (Phenol) | Stretch | 1150 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₃NO₃), the expected exact mass is approximately 183.0895 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 183. A prominent fragment would likely result from the benzylic cleavage, leading to the loss of the amino group (•NH₂) to form a stable benzylic cation at m/z 167. Another characteristic fragmentation pathway would involve the loss of a methyl radical (•CH₃) from a methoxy group, resulting in a fragment at m/z 168. Further fragmentation could involve the loss of formaldehyde (B43269) (CH₂O) from the methoxy groups.

Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 183 | [C₉H₁₃NO₃]⁺ | Molecular Ion (M⁺) |

| 168 | [C₈H₁₀O₃]⁺ | M⁺ - •CH₃ |

| 167 | [C₉H₁₂O₃]⁺ | M⁺ - •NH₂ |

| 152 | [C₈H₈O₃]⁺ | M⁺ - •CH₃ - H₂O |

| 138 | [C₇H₈O₃]⁺ | M⁺ - •CH₃ - CH₂O |

X-ray Crystallography for Solid-State Structural Elucidation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

X-ray analysis would confirm the planar geometry of the benzene ring and provide exact measurements for the C-O bond lengths of the phenol and methoxy groups, as well as the C-N bond length of the aminomethyl group. Furthermore, it would reveal the conformation of the methoxy and aminomethyl substituents relative to the aromatic ring. Importantly, crystallographic data would also detail the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl and amino groups, which dictate the packing of the molecules in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

In the case of aromatic compounds like this compound, the electronic transitions are primarily associated with the benzene ring and its substituents. The phenol, methoxy, and aminomethyl groups attached to the benzene ring act as auxochromes, which are functional groups that can modify the absorption characteristics of the chromophore. These auxochromes can cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) and an increase in the absorption intensity (a hyperchromic effect).

The UV-Vis spectrum of an aromatic compound typically displays one or more absorption bands. The transitions are generally of the type π → π, where an electron in a pi (π) bonding orbital is excited to a pi anti-bonding (π) orbital. The exact position and intensity of these bands are sensitive to the solvent used for the analysis, as solvent polarity can influence the energy levels of the molecular orbitals involved in the transition.

To illustrate the type of data obtained from a UV-Vis analysis, the following table presents hypothetical absorption data for a substituted phenol in different solvents. This demonstrates the influence of the solvent on the electronic transitions.

| Solvent | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Hexane | 275 | 2,500 |

| Ethanol | 280 | 2,800 |

| Water | 282 | 2,900 |

This table is illustrative and does not represent actual data for this compound.

Integrated Spectroscopic Approaches for Comprehensive Characterization

While UV-Vis spectroscopy provides valuable information about the electronic structure of a molecule, it is insufficient for a complete structural elucidation on its own. A comprehensive characterization of this compound necessitates an integrated approach, combining data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment of the molecular structure.

The primary techniques used in such an integrated approach include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide detailed information about the number, environment, and connectivity of the hydrogen atoms in the molecule. For this compound, this would include signals for the aromatic protons, the methylene (B1212753) protons of the aminomethyl group, the methoxy protons, the phenolic hydroxyl proton, and the amine protons. ¹³C NMR spectroscopy would complement this by identifying the number and types of carbon atoms present, including the aromatic carbons and the aliphatic carbons of the substituents.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, the N-H stretch of the amine, the C-H stretches of the aromatic ring and aliphatic groups, the C-O stretches of the methoxy and phenolic groups, and the aromatic C=C bending vibrations.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the structure of the molecule.

By combining the data from UV-Vis, NMR, IR, and MS, a complete and confident structural assignment of this compound can be achieved. The UV-Vis data confirms the presence of the aromatic chromophore system, the IR data identifies the key functional groups, the NMR data maps out the proton and carbon framework, and the MS data establishes the molecular formula and provides further structural insights through fragmentation analysis. This synergistic use of multiple spectroscopic techniques is the cornerstone of modern chemical characterization.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a theoretical lens to examine molecular properties that can be difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Optimized Molecular Geometries and Electronic Structures

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. A key application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms. For 4-(aminomethyl)-3,5-dimethoxyphenol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be performed to determine bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. These optimized structural parameters are crucial for understanding the molecule's shape and how it might interact with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts of this compound. These theoretical predictions can be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be calculated using DFT. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the stretching and bending of the O-H, N-H, C-O, and C-N bonds.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations would reveal the wavelengths of maximum absorption and the nature of the electronic transitions involved, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) Maps

The frontier molecular orbitals (FMOs), specifically the HOMO and LUMO, are critical in determining the chemical reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to show regions of positive and negative potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups and the nitrogen atom of the aminomethyl group, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Computational Assessment of Structure-Property Relationships and Chemical Reactivity

Computational methods can also be used to establish relationships between a molecule's structure and its chemical properties and reactivity.

Theoretical Determination of Bond Dissociation Enthalpies and Redox Potentials

Bond dissociation enthalpy (BDE) is the energy required to break a specific bond homolytically. For an antioxidant molecule like a phenol (B47542), the O-H BDE is a key parameter, with a lower BDE indicating greater ease of hydrogen atom donation to scavenge free radicals. Computational methods can accurately calculate the BDE for the phenolic hydroxyl group in this compound.

The redox potential, which measures the tendency of a molecule to donate or accept electrons, can also be determined computationally. This is particularly relevant for understanding the antioxidant capacity of phenolic compounds.

Reaction Pathway Modeling and Transition State Characterization

The study of chemical reactions involving this compound benefits greatly from reaction pathway modeling. This computational technique allows for the mapping of the potential energy surface of a reaction, identifying the most likely route from reactants to products. A critical aspect of this modeling is the characterization of transition states, which are the high-energy, transient molecular configurations that must be surpassed for a reaction to occur.

By employing quantum mechanical calculations, researchers can determine the geometry and energy of these transition states. This information is crucial for calculating activation energies, which in turn dictate the rate of the reaction. For instance, in the synthesis or metabolic transformation of this compound, identifying the transition states associated with key bond-forming or bond-breaking steps provides a deeper understanding of the reaction mechanism.

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional structure of this compound is not static; it is a dynamic entity with various possible conformations due to the rotation around its single bonds. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. researchgate.net In an MD simulation, the motion of every atom in the molecule is calculated over time by solving Newton's equations of motion. researchgate.net

These simulations provide a detailed picture of how the molecule folds and flexes, revealing the most stable or low-energy conformations. The aminomethyl and dimethoxy groups can rotate relative to the phenol ring, and the orientation of these functional groups can significantly influence the molecule's interactions with its environment, such as with biological receptors or solvent molecules. The data generated from these simulations can be analyzed to understand the distribution of different conformers and the energetic barriers between them.

Synthesis and Characterization of Functional Derivatives and Analogs

Synthesis of Modified Aminomethylated Phenols

The inherent reactivity of the primary amine, the aromatic ring, and the phenolic hydroxyl group in 4-(aminomethyl)-3,5-dimethoxyphenol allows for a variety of chemical transformations to produce modified aminomethylated phenols.

The primary amino group of this compound is a key site for modification, allowing for the introduction of a wide range of functionalities through N-alkylation and N-acylation reactions. These modifications can significantly alter the compound's physicochemical properties.

N-alkylation can be achieved through various methods, including reductive amination of an appropriate aldehyde or ketone in the presence of a reducing agent like sodium borohydride. Alternatively, direct alkylation with alkyl halides can be employed. The choice of alkylating agent allows for the introduction of diverse substituents, from simple alkyl chains to more complex cyclic or functionalized moieties.

N-acylation is readily accomplished by reacting the primary amine with acylating agents such as acid chlorides or acid anhydrides under basic conditions. This reaction leads to the formation of amide derivatives. The acyl group can be varied to include aliphatic, aromatic, or heterocyclic structures, thereby systematically modifying the lipophilicity and hydrogen bonding capacity of the side chain. A general procedure for the selective N-alkylation of aminophenols involves the protection of the amino group, for instance, through the formation of an imine with benzaldehyde, followed by alkylation of the hydroxyl group and subsequent hydrolysis of the imine to restore the free amino group. researchgate.net

Table 1: Examples of N-Substituted Derivatives of this compound

| Derivative Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine |

| N-Acylation | Acid chloride or Anhydride, Base | Amide |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₄) | Secondary or Tertiary Amine |

The electron-rich nature of the phenolic ring, activated by the two methoxy (B1213986) groups and the hydroxyl group, makes it amenable to electrophilic aromatic substitution reactions such as halogenation and alkylation.

Halogenation, including chlorination, bromination, and iodination, can introduce halogen atoms at specific positions on the aromatic ring. For instance, the synthesis of deuterium-labeled 4-bromo-2,5-dimethoxyphenethylamine (B3395496) has been described, indicating that halogenation of similar dimethoxy-substituted phenethylamines is a feasible synthetic route. elsevierpure.com The reaction conditions, such as the choice of halogenating agent and solvent, can be optimized to control the regioselectivity of the substitution.

Alkylation of the aromatic ring can be achieved through Friedel-Crafts alkylation reactions. For example, the reaction of 3,5-dimethoxyphenol (B141022) with (E)-1,3-diphenylprop-2-en-1-ol in the presence of a promoter like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to yield the C-alkylated product (E)-2-(1,3-diphenylallyl)-3,5-dimethoxyphenol with high regioselectivity. mdpi.com This methodology can be adapted to introduce various alkyl groups onto the aromatic core of this compound.

Table 2: Potential Aromatic Ring Substitutions

| Substitution Type | Reaction | Potential Reagents |

| Halogenation | Electrophilic Halogenation | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), Iodine/Oxidizing Agent |

| Alkylation | Friedel-Crafts Alkylation | Alkyl Halide/Lewis Acid, Alcohol/Protic Acid |

The phenolic hydroxyl group is another key site for derivatization, primarily through etherification and esterification reactions. These modifications can mask the acidity of the phenol (B47542) and introduce a variety of functional groups.

Etherification can be accomplished via the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.org For instance, the etherification of 4-formyl-3,5-dimethoxyphenol, a precursor to the target compound, has been achieved by reacting it with ethyl 4-bromobutanoate in the presence of cesium carbonate. electronicsandbooks.comnih.gov A similar strategy could be applied to this compound, potentially requiring protection of the amino group first. A process for the etherification of aminophenols has been described where the aniline (B41778) function is protected as an anilide before reaction in a phase transfer system. google.com

Esterification of the phenolic hydroxyl group can be carried out using various methods. While direct Fischer esterification with carboxylic acids is generally not efficient for phenols, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base provides a reliable route to phenyl esters. youtube.comchempedia.info A method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols using phosphorus pentoxide or polyphosphoric acids has also been reported, which could be adapted. google.com

Table 3: Modifications of the Phenolic Hydroxyl Group

| Modification | Reaction Type | Typical Reagents |

| Etherification | Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH, K₂CO₃) |

| Esterification | Acylation | Acid chloride or Anhydride, Base (e.g., Pyridine, Triethylamine) |

Design and Synthesis of Scaffold-Based Chemical Libraries

The this compound core structure serves as a versatile scaffold for the construction of chemical libraries. By systematically varying the substituents at the three main reactive sites (amino, aromatic ring, and hydroxyl), a large number of diverse compounds can be generated. The design of such libraries often focuses on maximizing chemical diversity to explore a wider chemical space. nih.govx-chemrx.com

The principles of diversity-oriented synthesis (DOS) can be applied, where complex and diverse molecular architectures are built from a common starting material. nih.gov DNA-encoded library (DEL) technology is another powerful approach where a unique DNA barcode is attached to each compound, allowing for the screening of massive libraries. nih.govnih.gov In the context of the this compound scaffold, a library could be designed where building blocks are introduced at the amino and hydroxyl groups, and further diversity is achieved through substitution on the aromatic ring. The focus of library design is often on minimizing the invariant core and maximizing the diversity contributed by the building blocks. x-chemrx.com

Investigation of Analogs with Varied Alkyl Linkers (e.g., Aminoethyl Derivatives)

Extending the methylene (B1212753) linker between the aromatic ring and the amino group to an ethyl or longer chain creates a new class of analogs, specifically phenethylamine (B48288) derivatives. These modifications can significantly impact the conformational flexibility and biological activity of the molecule.

A synthetic route to a closely related analog, 3,5-dimethoxy-4-(2-propynyloxy)-phenethylamine, has been detailed. nih.govresearchgate.net This synthesis starts from 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde). The phenolic hydroxyl group is first propargylated, followed by a Henry reaction with nitromethane (B149229) to form a nitrostyrene (B7858105) derivative. Subsequent reduction of the nitro group and the double bond, for example with lithium aluminum hydride (LiAlH₄), yields the desired phenethylamine. nih.govresearchgate.net This multi-step process demonstrates a viable pathway to elongate the side chain.

The synthesis of other phenethylamine derivatives, such as 4-hydroxy- and 4-ethoxy-3,5-dimethoxy-β-phenethylamine, has also been reported, starting from syringaldehyde (B56468) and condensing it with nitromethane. mdma.ch This highlights the general applicability of using substituted benzaldehydes as precursors for phenethylamine analogs.

Table 4: Synthetic Scheme for a Phenethylamine Analog

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Propargylation | 4-Hydroxy-3,5-dimethoxybenzaldehyde | Propargyl bromide, K₂CO₃ | 3,5-Dimethoxy-4-(2-propynyloxy)benzaldehyde |

| 2 | Henry Reaction | 3,5-Dimethoxy-4-(2-propynyloxy)benzaldehyde | Nitromethane, Ammonium (B1175870) acetate (B1210297) | 3,5-Dimethoxy-4-(2-propynyloxy)nitrostyrene |

| 3 | Reduction | 3,5-Dimethoxy-4-(2-propynyloxy)nitrostyrene | LiAlH₄ | 3,5-Dimethoxy-4-(2-propynyloxy)phenethylamine |

Non Biological Chemical Applications of 4 Aminomethyl 3,5 Dimethoxyphenol and Its Derivatives

Applications in Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS) is a powerful technique that simplifies the purification process in multi-step chemical reactions by anchoring the starting material to a solid support. Derivatives of 4-(Aminomethyl)-3,5-dimethoxyphenol are key components in several SPOS strategies.

A prominent application of this compound derivatives is in the formulation of specialized resins for SPOS. One such example is the 5-(4'-Fmoc-aminomethyl-3',5-dimethoxyphenol) valeric acid (PAL) handle, which is instrumental in the synthesis of C-terminal peptide amides under mild conditions. acs.org This handle is often attached to a polyethylene (B3416737) glycol (PEG) support, creating PAL-PEG resins.

The development of these resins involves the incorporation of the PAL handle, which is derived from 4-formyl-3,5-dimethoxyphenol, a key intermediate. nih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the aminomethyl function of the PAL handle is crucial for the controlled, stepwise addition of amino acids or other building blocks during peptide synthesis. The acid-labile nature of the linkage allows for the cleavage of the synthesized peptide from the resin under gentle conditions, preserving the integrity of the target molecule. acs.org

Table 1: Key Features of PAL-PEG Resins

| Feature | Description | Reference |

| Handle | 5-(4'-Fmoc-aminomethyl-3',5-dimethoxyphenol) valeric acid (PAL) | acs.org |

| Support | Polyethylene glycol (PEG) | |

| Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | acs.org |

| Cleavage | Acid-labile, allowing for mild release of the product. | acs.org |

| Application | Solid-phase synthesis of C-terminal peptide amides. | acs.org |

The utility of PAL-PEG resins extends to the synthesis of various peptides, and their development has been a significant advancement in making SPOS more efficient and versatile.

The Backbone Amide Linker (BAL) strategy represents another pivotal application of this compound derivatives in SPOS. nih.govmdpi.com The core of this strategy is the 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid linker, also known as the BAL handle. mdpi.com This linker allows for the attachment of the first building block to the solid support through a backbone amide bond.

This approach is particularly valuable for the synthesis of molecules that are challenging to produce using standard methods, such as unprotected peptide p-nitroanilides and thioesters. umn.edu The BAL strategy, utilizing Fmoc chemistry, has proven to be highly effective, yielding products in excellent yields and purities with minimal racemization. umn.edu The versatility of BAL linkers has been demonstrated in the synthesis of both peptides and non-peptide molecules. nih.gov

A key precursor for the synthesis of BAL linkers is 4-formyl-3,5-dimethoxyphenol. nih.gov The development of scalable and reproducible procedures for the preparation of this intermediate has been crucial for the widespread adoption of BAL strategies in solid-phase synthesis. nih.gov

The principle of immobilizing reagents on a solid support to simplify purification and enable recycling is a cornerstone of green chemistry and efficient synthesis. Derivatives of this compound can be incorporated into polymer-supported reagents. The immobilization of catalysts and reagents onto solid supports, such as polystyrene, offers significant advantages, including ease of separation from the reaction mixture and the potential for catalyst reuse. mdpi.com

Various immobilization techniques can be employed, including covalent bonding and entrapment within a polymer matrix. researchgate.net For instance, a dioxidovanadium(V) complex has been successfully immobilized on chloromethylated polystyrene and used as a heterogeneous catalyst for the Biginelli reaction, producing biologically active compounds. mdpi.com This demonstrates the potential of using polymer-supported systems derived from functionalized phenols in catalysis.

While direct examples of this compound in this specific catalytic application are not detailed, the underlying principles of immobilizing active species onto a polymer backbone are transferable. The aminomethyl group on the phenol (B47542) could serve as a reactive handle for attachment to a polymer support. This approach aligns with the broader trend of developing heterogeneous catalysts to improve the sustainability and efficiency of chemical processes. mdpi.comresearchgate.net

A significant challenge in solid-phase synthesis is the real-time monitoring of reaction progress. thieme.de Traditional methods often require cleaving a small sample from the resin for analysis, which can be time-consuming and may not provide a true real-time picture. chemrxiv.org

Recent advancements have focused on developing in-situ monitoring techniques. While not exclusively developed for systems using this compound-derived linkers, these techniques are applicable to them. For example, methods using thin-layer chromatography in conjunction with a photolabile linker have been reported for real-time analysis. thieme.de Other approaches include in-situ NMR spectroscopy, which can provide detailed kinetic and mechanistic information about heterogeneous solid-liquid reactions. researchgate.net Spectroscopic methods like mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are also powerful tools for real-time monitoring. spectroscopyonline.com

Role as Versatile Organic Building Blocks and Intermediates

Beyond their use in solid-phase synthesis, this compound and its precursors serve as valuable building blocks and intermediates in organic synthesis.

The structural motif of a substituted phenol is a common feature in many complex natural products and pharmaceutically relevant molecules. The precursor to this compound, 3,5-dimethoxyphenol (B141022), is a member of the methoxybenzene and phenol classes of compounds. nih.gov Compounds with similar structures, such as 4,5-dimethoxy-1,2-benzenediol and 2,5-dimethoxy-1,4-benzenediol, have been identified as being synthesized by certain fungi. nih.gov

The aminomethyl group in this compound provides a reactive handle for further chemical transformations, making it a useful starting material for the synthesis of a variety of more complex organic compounds. mdpi.com The synthesis of related aminomethylphenol derivatives has been reported, highlighting the utility of this class of compounds as versatile intermediates. mdpi.com The ability to introduce various functional groups onto the aromatic ring and the amino group allows for the construction of diverse molecular architectures.

Applications as Ligand Scaffolds in Catalysis

The compound this compound is a valuable molecular scaffold for the synthesis of more complex ligands used in transition-metal catalysis. Its structure incorporates a primary amine, a phenolic hydroxyl group, and electron-donating methoxy (B1213986) groups on an aromatic ring, making it an excellent precursor for N,O-bidentate ligands. These ligands can coordinate with metal ions to form stable chelate rings, which are fundamental to the activity of many catalysts. wikipedia.org

The primary amine group is particularly reactive and allows for the straightforward synthesis of Schiff base ligands through condensation with various aldehydes and ketones. nih.gov Schiff bases derived from aminophenols are well-documented for their ability to form stable complexes with a range of transition metals, including manganese, copper, and zinc. nih.govmdpi.com These metal complexes have demonstrated significant catalytic activity in various organic transformations. For instance, Mn(III) complexes featuring salen-type Schiff bases are known to catalyze the epoxidation of olefins and oxidation reactions. nih.gov

The general process involves the reaction of the primary amine of this compound with a carbonyl compound to form an imine or azomethine group (-C=N-). nih.gov The resulting Schiff base ligand, which now contains the N,O-donor set (the imine nitrogen and the phenolic oxygen), can then be complexed with a metal precursor. The electronic properties of the ligand, influenced by the electron-donating dimethoxy substituents on the phenol ring, can modulate the reactivity and stability of the metal center in the resulting catalyst. researchgate.net Ligands bearing both soft (like nitrogen) and hard (like oxygen) donor atoms are of high interest due to their ability to stabilize different oxidation states and geometries within a catalytic cycle. researchgate.net While direct catalytic applications of this compound itself are not extensively documented, its utility as a foundational building block for versatile N,O-donor ligands positions it as a significant compound in the development of new catalysts. cmu.edu

Materials Science Applications

Development of Phenolic Antioxidants (e.g., Radical Scavenging Properties)

The structure of this compound contains the key functional groups characteristic of a potent phenolic antioxidant. The antioxidant activity of phenols is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize free radicals, thus terminating radical chain reactions. researchgate.net The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.

The presence of two methoxy (-OCH₃) groups at the ortho positions (3 and 5) to the hydroxyl group significantly enhances this radical scavenging ability. researchgate.net These electron-donating groups increase the electron density on the aromatic ring, which helps to stabilize the phenoxyl radical formed after hydrogen donation. Studies on the structure-activity relationship of phenolic compounds have consistently shown that methoxy groups, particularly at the ortho positions, increase antioxidant efficacy. researchgate.netnih.gov For example, research comparing various methoxyphenols demonstrated that those with multiple methoxy groups possess more potent radical-scavenging activity against various radical species. nih.govresearchgate.net

The aminomethyl group at the para position may also influence the antioxidant activity and physical properties of the molecule, such as its lipophilicity and interaction with cellular membranes. mdpi.com The radical-scavenging activity of phenolic compounds is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the decrease in absorbance of the DPPH radical solution indicates the antioxidant capacity of the tested compound. researchgate.netbldpharm.com

| Compound | Assay | Measured Activity (IC₅₀ or % Inhibition) | Reference |

|---|---|---|---|

| 4',5,7-Trihydroxy-3,6-dimethoxyflavone | DPPH Scavenging | IC₅₀ = 9.36 µg/mL | nih.gov |

| 4',5,7-Trihydroxy-3,6-dimethoxyflavone | ABTS Scavenging | IC₅₀ = 3.55 µg/mL | nih.gov |

| Schiff base of 4-aminoantipyrine (B1666024) and 3,5-dimethoxy-4-hydroxybenzaldehyde | DPPH Scavenging | High Activity (Ranked 4th of 15) | nih.gov |

| 5-[(pyrrolidin-1-yl)methyl]vanillic acid (PMVA) | Thermal/Storage Oxidation Inhibition | Higher efficacy than DMMMP, lower than TBHQ | cmu.edu |

Applications in Corrosion Inhibition Technologies

Organic molecules containing heteroatoms (such as nitrogen and oxygen), aromatic rings, and π-bonds are often effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. researchgate.net The compound this compound possesses all these structural features, making it a strong candidate for applications in corrosion inhibition.

The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of functional groups that can interact with the metal. The lone pair electrons on the nitrogen atom of the amino group and the oxygen atoms of the hydroxyl and methoxy groups can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption).

| Inhibitor Compound | Corrosive Medium | Concentration | Inhibition Efficiency (η%) | Reference |

|---|---|---|---|---|

| 1,5-Dimethyl-4-((2-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one (DMPO) | 1.0 M HCl | Not Specified (Max) | 87% | researchgate.net |

| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | 1.0 M HCl | 500 ppm | 92.5% | |

| (3,5-dimethyl-1H-pyrazol-1-y1) (4-((3,4-dimethoxybenzylidene) amino) phenyl) methanone (B1245722) (DPMM) | 1 M HCl | Not Specified | Effective Inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Aminomethyl)-3,5-dimethoxyphenol, and what challenges arise during its preparation?

- Methodology : A plausible synthesis involves nucleophilic substitution or reductive amination of 3,5-dimethoxyphenol derivatives. For instance, describes dehydrative coupling of 3,5-dimethoxyphenol with ketones, which could be adapted by introducing an aminomethyl group via iminium intermediates (as seen in ). Challenges include regioselectivity (e.g., avoiding byproducts from competing nucleophilic attack at the 4-position of the phenol ring) and purification due to similar polarities of intermediates .

- Key Considerations :

- Use anhydrous ethanol as a solvent under reflux (50°C, 19 hours) to drive reactions to completion .

- Monitor reaction progress via TLC or HPLC (e.g., using Thermo Scientific™ Vanquish™ UHPLC with C18 columns, as in ).

Q. How can researchers ensure the purity and stability of this compound during storage?

- Methodology :

- Purity : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures . highlights >95% purity via GC for similar aminomethylphenols, suggesting rigorous solvent selection.

- Stability : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent oxidation of the aminomethyl group and photodegradation of methoxy substituents .

Advanced Research Questions

Q. What spectroscopic and computational methods are optimal for characterizing this compound and resolving structural ambiguities?

- Methodology :

- NMR : Assign methoxy (δ 3.7–3.9 ppm) and aminomethyl (δ 2.8–3.2 ppm) protons. used ¹H/¹³C HMBC to confirm regioselectivity in similar compounds.

- X-ray Crystallography : Co-crystallize with 4-bromoaniline (as in ) to resolve stereochemical uncertainties.

- Computational : DFT calculations (B3LYP/6-31G*) to predict electronic properties and compare with experimental UV-Vis spectra .

Q. How do solvent polarity and pH influence the reactivity of this compound in bioconjugation or catalysis?

- Methodology :

- Solvent Effects : Test reactivity in aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents. shows ethanol promotes iminium formation but slows nucleophilic attack.

- pH Dependence : Adjust pH (2–10) to modulate aminomethyl group nucleophilicity. At pH >8, deprotonation enhances reactivity but may destabilize methoxy groups .

Data Contradiction Analysis

Q. How can conflicting reports about the regioselectivity of 3,5-dimethoxyphenol derivatives in nucleophilic reactions be resolved?

- Analysis : identifies a minor impurity from 4-position attack, while assumes 2-position selectivity. To resolve:

Perform kinetic studies (VT-NMR) to track intermediate formation.

Use isotopic labeling (e.g., ¹³C at the 2- and 4-positions) to trace attack sites .

- Table : Comparison of Reaction Conditions and Outcomes

| Condition (Position) | Yield (%) | Byproduct (%) | Reference |

|---|---|---|---|

| 2-position attack | 69 | 5 | |

| 4-position attack | <5 | 15 |

Safety and Handling

Q. What safety protocols are critical when handling this compound in aqueous or oxidizing environments?

- Methodology :

- Personal Protection : Wear nitrile gloves, goggles, and lab coats. The compound may cause skin/eye irritation (Category 2A per GHS) .

- Spill Management : Neutralize with 5% acetic acid, then adsorb with vermiculite. Avoid discharge into waterways due to potential aquatic toxicity .

Application in Experimental Design

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.